
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate typically involves the reaction of 5-fluoropyrimidine with 3-methylbenzoic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of 3-methyl-5-fluoropyrimidine-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel agrochemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction disrupts cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-fluoropyrimidin-2-yl)acetate
- Methyl 2-(5-fluoropyrimidin-2-yl)propanoate
- Methyl 2-(5-fluoropyrimidin-2-yl)butanoate
Uniqueness
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate stands out due to its unique combination of a fluoropyrimidine moiety and a methylbenzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-3-5-10(13(17)18-2)11(8)12-15-6-9(14)7-16-12/h3-7H,1-2H3 |
InChI Key |
ZTYQOUFNHUKJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


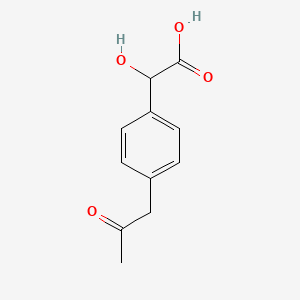

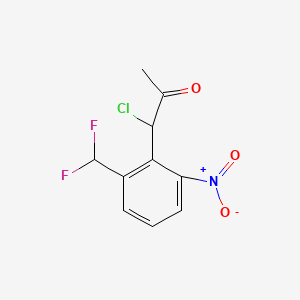



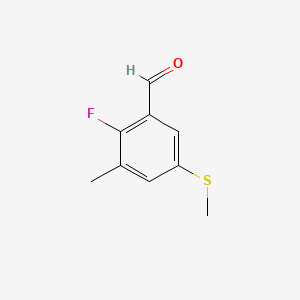

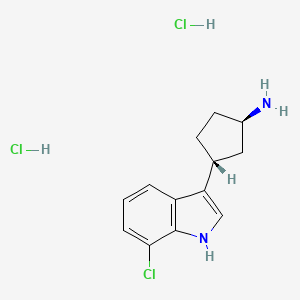
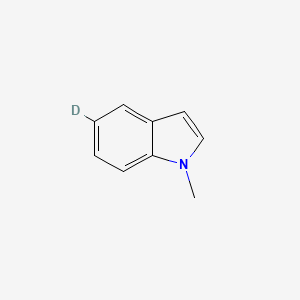



![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)
